molecular formula C17H20O3 B4935536 1-methoxy-2-(4-phenoxybutoxy)benzene

1-methoxy-2-(4-phenoxybutoxy)benzene

Cat. No.: B4935536
M. Wt: 272.34 g/mol
InChI Key: YTGBNQYDDZJXKT-UHFFFAOYSA-N
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Description

1-methoxy-2-(4-phenoxybutoxy)benzene is an organic compound characterized by its benzene ring substituted with methoxy and phenoxybutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2-(4-phenoxybutoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methoxy-2-hydroxybenzene (guaiacol) and 4-phenoxybutyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using potassium carbonate (K₂CO₃) as a base.

    Procedure: Guaiacol is reacted with 4-phenoxybutyl bromide in the presence of potassium carbonate in a suitable solvent such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may employ more robust purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2-(4-phenoxybutoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The phenoxybutoxy group can be reduced under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 1-methoxy-2-(4-phenoxybutoxy)benzoic acid.

    Reduction: Formation of 1-methoxy-2-(4-hydroxybutoxy)benzene.

    Substitution: Formation of nitro derivatives such as 1-methoxy-2-(4-phenoxybutoxy)-4-nitrobenzene.

Scientific Research Applications

1-methoxy-2-(4-phenoxybutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-methoxy-2-(4-phenoxybutoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and phenoxybutoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-2-(4-methoxybutoxy)benzene: Similar structure but with a methoxy group instead of a phenoxy group.

    1-methoxy-2-(4-ethoxybutoxy)benzene: Similar structure but with an ethoxy group instead of a phenoxy group.

    1-methoxy-2-(4-butoxy)benzene: Similar structure but with a butoxy group instead of a phenoxy group.

Uniqueness

1-methoxy-2-(4-phenoxybutoxy)benzene is unique due to the presence of both methoxy and phenoxybutoxy groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methoxy-2-(4-phenoxybutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-18-16-11-5-6-12-17(16)20-14-8-7-13-19-15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGBNQYDDZJXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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